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molecular formula C16H15ClN2O3 B8741231 1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione CAS No. 1197377-31-3

1-(2-Chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione

Cat. No. B8741231
M. Wt: 318.75 g/mol
InChI Key: FUPWOFWDARMISK-UHFFFAOYSA-N
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Patent
US08901123B2

Procedure details

A solution of 3-(quinolin-6-yl)propanal (9, 407 g, 2.2 mol, 1.0 equiv) in chloroform (CHCl3, 1700 mL) was cooled to 0° C. before proline (52 g, 0.44 mol, 0.2 equiv) and N-chlorosuccinimide (NCS, 303 g, 2.31 mol, 1.05 equiv) were added. The resulting reaction mixture was allowed to slowly warm to room temperature (becomes homogeneous) and stirred at room temperature for overnight. The reaction was exothermal to around 40° C. when it reaches room temperature and a precipitate had formed at this point. Once TLC and LC/MS showed that the reaction was deemed complete, the reaction mixture was diluted with ethyl acetate (EtOAc, 1700 mL) and the resulting mixture was cooled to 0° C. The solid was collected by filtration and the collected wet solid cake was placed in a flask and triturated with water (750 mL). The resulting suspension was stirred at room temperature for 30 min before the solids were collected by filtration. The collected solids were washed with water (250 mL) and methyl tert-butyl ether (MTBE, 500 mL) and dried in a vacuum oven at 45° C. to constant weight to afford 1-(2-chloro-1-hydroxy-3-(quinolin-6-yl)propyl)pyrrolidine-2,5-dione (11, 378.7 g, 701.3 g theoretical, 54% yield) as off-white powder. For 11: 1HNMR (DMSO-d6, 400 MHz) δ ppm 8.86 (dd, 1H, J=4.15 Hz, 1.66 Hz), 8.33 (dd, 1H, J=8.51 Hz, 1.04 Hz), 7.98 (d, 1H, J=8.72 Hz), 7.85 (d, 1H, J=1.66 Hz), 7.68 (dd, 1H, J=8.51 Hz, 1.87 Hz), 7.51 (dd, 1H, J=8.29 Hz, 4.15 Hz), 7.36 (d, 1H, J=7.05 Hz), 5.28 (dd, 1H, J=9.54 Hz, 6.85 Hz), 5.07 (dt, 1H, J=9.75 Hz, 2.70 Hz), 3.65 (dd, 1H, J=14.52 Hz, 2.49 Hz), 3.09 (dd, 1H, J=14.52 Hz, 9.75 Hz), 2.64 (s, 4H); C16H15ClN2O3 (MW 318.75), LCMS (EI) m/e 319.2 (M++H).
Quantity
407 g
Type
reactant
Reaction Step One
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
reactant
Reaction Step One
Quantity
1700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][CH2:12][CH:13]=[O:14])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.N1CCC[C@H]1C(O)=O.Cl[N:24]1[C:28](=[O:29])[CH2:27][CH2:26][C:25]1=[O:30].C(Cl)(Cl)[Cl:32]>C(OCC)(=O)C>[Cl:32][CH:12]([CH2:11][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2)[CH:13]([N:24]1[C:28](=[O:29])[CH2:27][CH2:26][C:25]1=[O:30])[OH:14]

Inputs

Step One
Name
Quantity
407 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CCC=O
Name
Quantity
52 g
Type
reactant
Smiles
N1[C@H](C(=O)O)CCC1
Name
Quantity
303 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1700 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1700 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was exothermal to around 40° C.
CUSTOM
Type
CUSTOM
Details
reaches room temperature
CUSTOM
Type
CUSTOM
Details
a precipitate had formed at this point
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was cooled to 0° C
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
the collected wet solid cake was placed in a flask
CUSTOM
Type
CUSTOM
Details
triturated with water (750 mL)
STIRRING
Type
STIRRING
Details
The resulting suspension was stirred at room temperature for 30 min before the solids
Duration
30 min
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
The collected solids were washed with water (250 mL) and methyl tert-butyl ether (MTBE, 500 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 45° C. to constant weight

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(C(O)N1C(CCC1=O)=O)CC=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 378.7 g
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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